Z-Val-Val-OH
Overview
Description
Z-Val-Val-OH: , also known as N-benzyloxycarbonyl-L-valyl-L-valine, is a dipeptide derivative. It is composed of two valine amino acids linked together with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Val-Val-OH is widely used as a building block in the synthesis of longer peptides and proteins. It provides a protected dipeptide unit that can be incorporated into larger peptide chains.
Biology:
Enzyme Studies: this compound is used in studies involving proteases and peptidases to understand enzyme-substrate interactions and enzyme specificity.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents. It serves as a model compound for studying peptide drug stability and bioavailability.
Industry:
Biotechnology: this compound is used in the production of synthetic peptides for research and industrial applications, including the development of diagnostic assays and therapeutic peptides.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a benzyloxycarbonyl (Z) group. This is achieved by reacting L-valine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected L-valine (Z-Val-OH) is then coupled with another molecule of L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Val-Val-OH can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, converting them to alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other acyl chlorides for substitution.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted peptides.
Mechanism of Action
Molecular Targets and Pathways: Z-Val-Val-OH exerts its effects primarily through interactions with enzymes involved in peptide synthesis and degradation. The benzyloxycarbonyl group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains.
Comparison with Similar Compounds
Z-Val-OH: A single valine amino acid with a benzyloxycarbonyl protecting group.
Z-Gly-Gly-OH: A dipeptide composed of two glycine amino acids with a benzyloxycarbonyl protecting group.
Z-Ala-Ala-OH: A dipeptide composed of two alanine amino acids with a benzyloxycarbonyl protecting group.
Uniqueness: Z-Val-Val-OH is unique due to the presence of two valine residues, which impart specific steric and hydrophobic properties to the compound. This makes it particularly useful in the synthesis of peptides that require these characteristics for proper folding and function.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDNIBSOZLYQU-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258175 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-54-2 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19542-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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